2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione
CAS No.: 56058-19-6
Cat. No.: VC7523742
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56058-19-6 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | 2-(2-butoxyethyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 |
| Standard InChI Key | MIMTYWQRBIETCH-UHFFFAOYSA-N |
| SMILES | CCCCOCCN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione consists of a phthalimide backbone (C₈H₅NO₂) modified by a 2-butoxyethyl group (-O-(CH₂)₂-O-C₄H₉) attached to the nitrogen atom at position 2. This substitution introduces both ether and alkyl functionalities, which influence the compound’s polarity, solubility, and reactivity.
Molecular Formula and Weight
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Molecular formula: C₁₄H₁₇NO₃
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Molecular weight: 247.29 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Infrared (IR) Spectroscopy
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Carbonyl stretches: Two characteristic peaks near 1700–1750 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the two ketone groups in the phthalimide ring .
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Ether C-O stretch: A strong absorption band near 1100–1250 cm⁻¹, indicative of the butoxyethyl group’s ether linkage .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic protons (phthalimide ring): δ 7.80–7.90 ppm (multiplet, 4H).
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Methylene protons adjacent to oxygen (O-CH₂-CH₂-O): δ 3.50–3.70 ppm (triplet, 4H).
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Butoxy chain protons (-O-C₄H₉): δ 0.90–1.50 ppm (multiplet, 9H).
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¹³C NMR:
Synthesis and Reaction Pathways
The synthesis of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione can be achieved through modifications of the Gabriel amine synthesis, a well-established method for preparing phthalimide derivatives .
Gabriel Synthesis Protocol
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Reagents:
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Phthalimide (1.0 equiv).
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2-Butoxyethyl bromide (1.2 equiv).
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Potassium carbonate (K₂CO₃, 1.5 equiv).
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Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Procedure:
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Yield Optimization:
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Excess alkyl halide (1.2 equiv) ensures complete substitution.
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Elevated temperature (110°C) enhances reaction kinetics.
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Alternative Pathways
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Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to phthalimide .
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N-Alkylation: Direct alkylation of phthalimide using 2-butoxyethyl tosylate in the presence of a base .
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility in Water | <0.1 mg/mL (25°C) | Shake-flask method |
| LogP (Octanol-Water) | 2.5–3.0 | Chromatographic analysis |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases | Accelerated stability testing |
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